molecular formula C8H7N3O B3330633 5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one CAS No. 72764-97-7

5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one

Cat. No. B3330633
CAS RN: 72764-97-7
M. Wt: 161.16 g/mol
InChI Key: VRITVMCJWSVIOD-UHFFFAOYSA-N
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Description

“5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are a unique class of compounds that account for over half of all known organic compounds and have a broad range of physical, chemical, and biological properties . They are an important class of compounds for drug development .

Scientific Research Applications

Synthesis and Chemical Properties

5-Pyridin-2-yl-1,2-dihydro-pyrazol-3-one derivatives are involved in various chemical reactions, demonstrating significant synthetic utility. For instance, one-pot synthesis methods have been employed for creating novel compounds such as 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, highlighting the atom-economical approach of these processes (Ryzhkova & Elinson, 2022).

Photophysical and Spectroscopic Studies

Compounds containing the this compound moiety have been studied for their photophysical properties. Research shows that these compounds can exhibit various types of photoinduced reactions, including excited-state intramolecular and intermolecular proton transfer, which have implications for their potential use in photochemical applications (Vetokhina et al., 2012).

Pharmaceutical and Biological Applications

The pyrazole derivatives have shown promise in pharmacological research. For example, novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives have been studied for their potential antiproliferative effects against various cancer cell lines, indicating their potential in cancer therapy (Ananda et al., 2017).

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of these compounds. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for their antibacterial and antifungal properties, as well as for their antitumor activity against liver cell lines, highlighting their potential in treating various diseases (El-Borai et al., 2012).

Material Science and Luminescent Properties

In material science, pyridine-pyrazole derivatives have been used in the synthesis of novel organic compounds for application in polymer light-emitting diodes (OLEDs). These compounds have shown significant potential in improving the performance and efficiency of OLEDs, indicating their importance in the field of electronic materials (Tang et al., 2014)

properties

IUPAC Name

5-pyridin-2-yl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-5-7(10-11-8)6-3-1-2-4-9-6/h1-5H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRITVMCJWSVIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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